molecular formula C23H22FNO2S B2649249 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396868-88-4

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2649249
CAS RN: 1396868-88-4
M. Wt: 395.49
InChI Key: CAWIQFUPXVNMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTA is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction plays a critical role in the development and progression of several types of cancer, making BPTA a promising therapeutic agent for cancer treatment.

Scientific Research Applications

Chemoselective Acetylation and Antimalarial Drug Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the role of specific functional groups in drug synthesis processes. This study utilized immobilized lipase for the acetylation, indicating a bio-catalytic approach to synthesizing drug intermediates, which could be relevant for the compound if it serves as an intermediate or target molecule in drug synthesis pathways (Magadum & Yadav, 2018).

Anti-inflammatory Activity and Synthesis of Novel Compounds

Research into the synthesis of novel compounds with specific substitutions, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, and their evaluation for anti-inflammatory activity, demonstrates the potential for designing and synthesizing new therapeutic agents with desired biological activities (Sunder & Maleraju, 2013).

Drug Metabolism and Hepatotoxicity Studies

Investigations into the metabolism of acetaminophen and its interaction with protein thiols provide insights into drug metabolism, potential hepatotoxicity, and the mechanisms underlying these processes. Such research can inform the study of related compounds, including the evaluation of their safety profiles and metabolic pathways (Nelson et al., 1991).

Analytical Method Development for Drug Analysis

Development of rapid chemometric methods for the simultaneous estimation of drugs like paracetamol and ibuprofen in bulk and tablet formulations highlights the importance of analytical chemistry in ensuring the quality and efficacy of pharmaceutical products. This area of research could be applicable to the compound for its identification, quantification, and quality control in potential pharmaceutical applications (Kanthale et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO2S/c1-23(27,16-25-22(26)15-28-21-13-11-20(24)12-14-21)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,27H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWIQFUPXVNMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

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